molecular formula C5H2I2N2S B1630182 5,7-Diiodoimidazo[5,1-B]thiazole CAS No. 208722-50-3

5,7-Diiodoimidazo[5,1-B]thiazole

Cat. No.: B1630182
CAS No.: 208722-50-3
M. Wt: 375.96 g/mol
InChI Key: UCCJIFDYNVNNHW-UHFFFAOYSA-N
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Description

5,7-Diiodoimidazo[5,1-B]thiazole: is a heterocyclic compound that features both imidazole and thiazole rings. The presence of iodine atoms at positions 5 and 7 of the imidazo[5,1-B]thiazole scaffold imparts unique chemical and biological properties to this compound. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diiodoimidazo[5,1-B]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylthiazol-2-ylmethanamine hydrochloride with trifluoroacetic acid anhydride, which acts as both an acylating and cyclodehydrating agent . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

5,7-Diiodoimidazo[5,1-B]thiazole can undergo various chemical reactions, including:

    Electrophilic Substitution: The iodine atoms can participate in electrophilic substitution reactions.

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Mechanism of Action

The mechanism of action of 5,7-Diiodoimidazo[5,1-B]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects . The exact molecular pathways involved depend on the specific biological context and the target organisms or cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,7-Diiodoimidazo[5,1-B]thiazole include other imidazo[5,1-B]thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in the presence of iodine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of halogenation on the properties of imidazothiazole derivatives.

Properties

IUPAC Name

5,7-diiodoimidazo[5,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2I2N2S/c6-3-4-9(1-2-10-4)5(7)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCJIFDYNVNNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C(N=C(N21)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2I2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627149
Record name 5,7-Diiodoimidazo[5,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208722-50-3
Record name 5,7-Diiodoimidazo[5,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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